1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-: is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a 4-methylphenylmethyl group at the 2-position of the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable isoindole precursor followed by the introduction of the 4-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Bromine, chlorine, aluminum chloride as a catalyst.
Major Products Formed:
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Halogenated isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Nitrobenzene: Benzene ring with a nitro group.
Phthalimide: Isoindole derivative with different substituents.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- is unique due to the specific positioning of the nitro and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(18(21)22)8-14(13)16(17)20/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNHTHLGVUITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361751 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89024-38-4 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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